6-Chloropiperonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31302. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

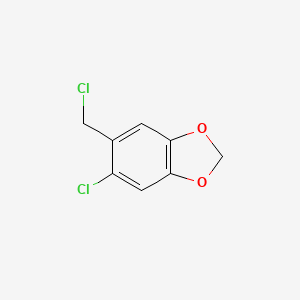

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-(chloromethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJKOQPCHGXQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178021 | |

| Record name | 6-Chloropiperonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23468-31-7 | |

| Record name | 5-Chloro-6-(chloromethyl)-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23468-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropiperonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023468317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23468-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloropiperonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropiperonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Intermediates

An In-depth Technical Guide to the Synthesis and Discovery of 6-Chloropiperonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. By delving into its synthesis, underlying reaction mechanisms, and potential applications, this document serves as a crucial resource for professionals seeking to leverage this versatile intermediate in their research and development endeavors.

The strategic incorporation of halogen atoms, particularly chlorine, into organic molecules is a cornerstone of modern medicinal chemistry.[1] Chlorination can profoundly alter a molecule's physicochemical properties, often enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets.[1][2] this compound, also known by its IUPAC name 5-chloro-6-(chloromethyl)-1,3-benzodioxole, merges the benefits of chlorination with the established piperonyl scaffold, a moiety present in numerous pharmacologically active compounds.[1][3] This unique combination of a reactive chloromethyl group, an electron-rich methylenedioxy bridge, and a deactivating chloro-substituent on the aromatic ring creates a nuanced reactivity profile, making it a valuable building block for complex molecular architectures.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is fundamental to its safe and effective use in a laboratory setting.

Data Summary Table

| Property | Value | Source |

| IUPAC Name | 5-chloro-6-(chloromethyl)-1,3-benzodioxole | PubChem[3] |

| CAS Number | 23468-31-7 | PubChem[3] |

| Molecular Formula | C₈H₆Cl₂O₂ | PubChem[3] |

| Molecular Weight | 205.03 g/mol | PubChem[3] |

| Appearance | White crystalline powder (presumed) | LookChem[4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| InChIKey | APJKOQPCHGXQBI-UHFFFAOYSA-N | PubChem[3] |

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

GHS Pictograms: Danger

-

Hazard Statements:

Synthesis of this compound

While the direct discovery and initial synthesis of this compound are not prominently documented in readily available literature, a logical synthetic pathway can be devised based on established organic chemistry principles for related piperonyl derivatives. The most plausible route involves the chloromethylation of 4-chloro-1,2-methylenedioxybenzene. This precursor can be synthesized from piperonal (heliotropin), a widely available starting material derived from natural sources or synthesized from catechol.[5]

Overall Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound from piperonal.

Step 1: Electrophilic Aromatic Chlorination of Piperonal

The first step is the selective chlorination of the piperonal aromatic ring at the 6-position. The methylenedioxy group is an ortho-, para-director. Since the para position is occupied by the aldehyde group, electrophilic substitution is directed to the ortho positions.

-

Reaction: Piperonal is reacted with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS), in an appropriate solvent.

-

Causality: The choice of a mild chlorinating agent and controlled reaction conditions is crucial to prevent over-chlorination and side reactions. The electron-donating nature of the methylenedioxy group activates the ring, making it susceptible to electrophilic attack.

Step 2: Reduction of 6-Chloropiperonal to 6-Chloropiperonyl Alcohol

The aldehyde functional group of 6-chloropiperonal is reduced to a primary alcohol.

-

Reaction: Treatment of 6-chloropiperonal with a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).

-

Causality: Sodium borohydride is a selective reducing agent for aldehydes and ketones and will not affect the chloro-substituent or the aromatic ring. This chemoselectivity is vital for the success of the synthesis.

Step 3: Chlorination of 6-Chloropiperonyl Alcohol

The final step involves converting the primary alcohol of 6-chloropiperonyl alcohol into the corresponding alkyl chloride.

-

Reaction: The alcohol is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[6][7]

-

Causality: Thionyl chloride is often the reagent of choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction typically proceeds via an Sₙi (internal nucleophilic substitution) mechanism, which can lead to retention of configuration, although with a primary alcohol, an Sₙ2 pathway is also possible, especially in the presence of a base like pyridine.[6]

Experimental Protocol (Exemplary)

Materials:

-

6-Chloropiperonyl Alcohol

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 6-chloropiperonyl alcohol (1 equivalent) in anhydrous DCM.[8]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.[9] If pyridine is used, it should be added prior to the thionyl chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize excess thionyl chloride and HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[8]

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product by vacuum distillation or recrystallization as needed.

Discovery and Historical Context

Pinpointing the exact first synthesis of this compound is challenging without access to deep historical chemical archives. However, its existence is built upon a rich history of research into piperonal and its derivatives. Piperonal (heliotropin) itself has been a compound of interest since the late 19th century for its fragrance properties.[5] The doctoral work of the famed chemist Fritz Haber, published in 1891, focused on derivatives of piperonal, highlighting the early academic interest in modifying this scaffold.[10]

The development of halogenated organic compounds as tools for synthesis and as active pharmaceutical ingredients gained significant momentum throughout the 20th century. The synthesis of various chlorinated intermediates became routine, driven by the need for versatile building blocks in the burgeoning pharmaceutical and agrochemical industries.[2] It is likely that this compound was first synthesized and characterized within this broader context of systematic exploration of halogenated aromatic compounds.

Applications in Research and Drug Development

This compound is a bifunctional intermediate, offering two distinct points for chemical modification, which makes it a valuable tool for synthetic chemists.

-

The Chloromethyl Group: This is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide variety of functional groups, including amines, thiols, cyanides, and azides, enabling the construction of diverse molecular libraries for screening.

-

The Aryl Chloride: The chlorine atom on the aromatic ring is less reactive than the chloromethyl group but can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful method for elaborating the core structure.

The presence of the chlorine atom on the aromatic ring also serves as a lipophilic and metabolically stable substituent, a desirable feature in drug design.[1] Therefore, this compound is an attractive starting material for the synthesis of novel bioactive compounds, serving as a key intermediate in the development of new therapeutics.[4]

Logical Flow of Application

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound stands as a testament to the power of strategic halogenation in organic synthesis. While its specific discovery is embedded in the broader history of chemical exploration, its utility is clear and contemporary. By providing a robust and versatile platform for molecular elaboration, it offers researchers and drug development professionals a valuable tool for creating novel compounds with potentially significant biological activity. The synthetic pathways and methodologies outlined in this guide provide a framework for the practical application of this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2018). 6-Chloropurine Ribonucleosides From Chloropyrimidines: One-Pot Synthesis. National Library of Medicine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of piperonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

- Google Patents. (2014). CN103936709A - Synthetic method of piperonal.

- Google Patents. (2021). CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction.

- Google Patents. (2012). CN102336755A - Chemical synthesis method of 6-chloropurine.

-

PubMed. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. National Library of Medicine. Retrieved from [Link]

-

Wikipedia. (n.d.). Fritz Haber. Retrieved from [Link]

- Google Patents. (2015). CN104744425A - Heliotropin preparation method.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (2021). CN113234077B - Synthesis method of 2-amino-6-chloropurine.

-

PubMed. (2021). Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. National Library of Medicine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 23468-31-7, this compound. Retrieved from [Link]

- Google Patents. (2010). CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride.

-

PubMed. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. National Library of Medicine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential: Understanding and Utilizing 3-Chloropropionyl Chloride in Chemical Synthesis. Retrieved from [Link]

- Google Patents. (1977). US4051182A - Process for the manufacture of α-chloropropionyl chloride.

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride.... Retrieved from [Link]

Sources

- 1. 6-Chloropiperonal | 15952-61-1 | Benchchem [benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H6Cl2O2 | CID 90113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 23468-31-7,this compound | lookchem [lookchem.com]

- 5. Piperonal - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride - Google Patents [patents.google.com]

- 10. Fritz Haber - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Chloropiperonyl Chloride

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for 6-Chloropiperonyl chloride (CAS No: 23468-31-7), a crucial intermediate in synthetic chemistry.[1] Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and quality assessment of this compound. We delve into the causality behind experimental choices and present a self-validating framework where each analytical technique corroborates the others, ensuring the highest degree of scientific integrity.

Introduction: The Significance of this compound

This compound, with the IUPAC name 5-chloro-6-(chloromethyl)-1,3-benzodioxole, is a disubstituted benzodioxole derivative.[1] Its molecular structure, featuring a methylenedioxy bridge and two reactive chlorine atoms—one aromatic and one benzylic—makes it a versatile building block in organic synthesis. The precise characterization of this molecule is paramount to ensure the identity, purity, and predictable reactivity in subsequent synthetic steps, particularly in the development of novel pharmaceutical agents and other high-value chemical entities.

Spectroscopic methods provide a non-destructive, detailed fingerprint of a molecule's structure. This guide will systematically present the ¹H NMR, ¹³C NMR, IR, and MS data, offering insights into the interpretation of each spectrum and demonstrating how they collectively confirm the compound's identity.

Molecular Structure and Properties

-

Molecular Formula: C₈H₆Cl₂O₂[1]

-

Molecular Weight: 205.03 g/mol [1]

-

Monoisotopic Mass: 203.9744848 Da[1]

Caption: Molecular Structure of this compound.

Analytical Workflow: A Multi-Technique Approach

The confirmation of a chemical structure is not reliant on a single piece of evidence but on the convergence of data from multiple orthogonal techniques. Our standard workflow for structural elucidation follows a logical progression, ensuring each piece of data validates the others.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Experiments are typically conducted in deuterated chloroform (CDCl₃), which solubilizes the analyte without contributing interfering proton signals.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve in ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer relaxation delay (5 seconds) and a larger number of scans (~1024) are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

¹H NMR Data & Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), and the number of neighboring protons (splitting pattern).

| Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0 | Singlet | 1H | Aromatic H (H-7) | This proton is on the aromatic ring, appearing as a singlet due to no adjacent proton neighbors. |

| ~6.9 | Singlet | 1H | Aromatic H (H-4) | The second aromatic proton, also a singlet, is in a slightly different electronic environment. |

| ~6.0 | Singlet | 2H | -O-CH₂-O- | The two protons of the methylenedioxy group are chemically equivalent and appear as a characteristic singlet. |

| ~4.6 | Singlet | 2H | -CH₂Cl | The benzylic protons are deshielded by the adjacent chlorine atom and aromatic ring. |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is synthesized from typical values for this structural class.

¹³C NMR Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Signal (δ, ppm) | Assignment | Rationale |

| ~148-150 | C-5, C-6 | Quaternary carbons attached to oxygen atoms in the benzodioxole ring, highly deshielded. |

| ~130-135 | C-3a, C-7a | Quaternary carbons at the ring fusion and bearing substituents. |

| ~110-115 | C-4, C-7 | Aromatic CH carbons, shielded relative to the oxygen- and chlorine-substituted carbons. |

| ~102 | -O-CH₂-O- | The characteristic chemical shift for the methylenedioxy bridge carbon. |

| ~45 | -CH₂Cl | The benzylic carbon, deshielded by the electronegative chlorine atom. |

Note: Data is based on spectral information available in public databases and predicted shifts.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Vibrational frequencies of specific bonds are measured, providing a unique "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the diamond crystal of the ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction.

IR Data & Interpretation

The IR spectrum of this compound is characterized by several key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H Stretch | Corresponds to the stretching vibration of the sp² C-H bonds on the aromatic ring. |

| ~2900 | Medium | Aliphatic C-H Stretch | Represents the C-H stretching of the methylenedioxy (-O-CH₂-O-) and chloromethyl (-CH₂Cl) groups. |

| ~1600, ~1480 | Strong | Aromatic C=C Bending | These are characteristic skeletal vibrations of the benzene ring. |

| ~1250, ~1040 | Strong | C-O-C Stretch (Ether) | Strong, characteristic stretches for the aryl ether linkages of the methylenedioxy group. |

| ~850-800 | Strong | C-H Out-of-Plane Bending | The pattern of this absorption can be indicative of the aromatic substitution pattern. |

| ~700-600 | Strong | C-Cl Stretch | This region corresponds to the stretching vibrations for both the aryl C-Cl and the alkyl C-Cl bonds. |

Note: Data is synthesized from typical values for this compound class and available in the PubChem database.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this type of compound.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (typically a quadrupole or ion trap) with an Electron Ionization (EI) source.

-

GC Separation: Inject 1 µL of the solution into the GC. A typical temperature program might start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C. A non-polar column (e.g., DB-5ms) is suitable.

-

MS Detection (EI): As the compound elutes from the GC column, it enters the EI source, where it is bombarded with high-energy electrons (70 eV). This causes ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

MS Data & Interpretation

The mass spectrum provides a wealth of structural information.

| m/z Value | Proposed Fragment | Rationale |

| 204/206/208 | [M]⁺∙ | Molecular Ion Cluster: The presence of two chlorine atoms results in a characteristic isotopic pattern. The ratio of the peaks at m/z 204 (³⁵Cl₂), 206 (³⁵Cl³⁷Cl), and 208 (³⁷Cl₂) will be approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.[2] |

| 169/171 | [M-Cl]⁺ | Loss of Chlorine: The most prominent fragmentation is often the loss of a chlorine radical from the benzylic position to form a stable benzylic carbocation. The 3:1 isotopic pattern for the remaining chlorine atom is expected. This is often the base peak.[1] |

| 134 | [M-Cl-Cl]⁺ | Loss of the second chlorine atom from the [M-Cl]⁺ fragment. |

| 75 | [C₃H₃O₂]⁺ | A fragment corresponding to a portion of the benzodioxole ring system.[1] |

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a clear example of a self-validating analytical process.

-

Mass Spectrometry establishes the correct molecular weight (204 amu for the most abundant isotopes) and confirms the presence of two chlorine atoms via the M, M+2, M+4 isotopic pattern.[1][2]

-

IR Spectroscopy confirms the presence of key functional groups: aromatic rings, ether linkages (C-O-C), and carbon-chlorine bonds.[1]

-

¹³C NMR confirms the presence of 8 distinct carbon environments, consistent with the proposed structure.

-

¹H NMR confirms the number and connectivity of protons, showing two isolated aromatic protons, a methylenedioxy bridge, and a chloromethyl group, all consistent with the 1,2,4,5-tetrasubstituted pattern.

Together, these techniques provide an unambiguous and robust confirmation of the structure and identity of this compound, meeting the rigorous standards required for research and development in the chemical and pharmaceutical industries.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

Allschoolabs. Chloro pattern in Mass Spectrometry. YouTube. [Link][2]

Sources

Reactivity and electrophilic nature of 6-Chloropiperonyl chloride

An In-depth Technical Guide to the Reactivity and Electrophilic Nature of 6-Chloropiperonyl Chloride

Abstract

This compound, with the IUPAC name 5-chloro-6-(chloromethyl)-1,3-benzodioxole, is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Its structure incorporates two distinct electrophilic centers: a reactive benzylic chloride and a substituted aromatic ring. This dual reactivity makes it a versatile building block for constructing complex molecular architectures. This guide provides an in-depth analysis of the molecule's electronic properties, explores the reactivity of its electrophilic sites, presents detailed experimental protocols for its key transformations, and discusses its applications, particularly within the pharmaceutical industry. The content herein is synthesized from established chemical principles and authoritative sources to provide a practical and scientifically rigorous resource for laboratory professionals.

Molecular Profile and Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical properties. This compound is a solid at room temperature, and its characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-chloro-6-(chloromethyl)-1,3-benzodioxole | [1] |

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.03 g/mol | [1] |

| CAS Number | 23468-31-7 | [1] |

| Monoisotopic Mass | 203.9744848 Da | [1][2] |

| Appearance | Solid (Typical) | N/A |

| XLogP3 | 2.8 | [1] |

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a corrosive material that can cause severe skin burns and eye damage.[1] Proper handling is paramount to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling Precautions: Avoid inhalation of dust or vapors and prevent any contact with skin and eyes. Ensure that an eyewash station and safety shower are readily accessible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.

The Duality of Electrophilic Reactivity

The synthetic utility of this compound stems from its two distinct electrophilic sites. An electrophile is a chemical species that accepts a pair of electrons to form a new covalent bond.[3] The molecule's structure offers two such centers, enabling orthogonal chemical strategies.

Figure 2: Workflow for Sₙ reactions at the benzylic position.

The Aromatic Ring: Modulated Reactivity in Electrophilic Aromatic Substitution (EAS)

The benzene ring itself can act as a nucleophile, attacking strong electrophiles in a class of reactions known as Electrophilic Aromatic Substitution (EAS). [4]However, the reactivity of the aromatic ring in this compound is significantly modulated by its substituents:

-

Chloro Group (-Cl): The chlorine atom is an ortho-, para-director but is deactivating overall. It withdraws electron density through induction (destabilizing the carbocation intermediate) but donates electron density through resonance. The inductive effect is stronger, making the ring less reactive than benzene.

-

Chloromethyl Group (-CH₂Cl): This group is deactivating due to the electron-withdrawing nature of the chlorine atom (inductive effect).

-

Methylenedioxy Group (-O-CH₂-O-): This group is activating and ortho-, para-directing. The oxygen atoms donate electron density to the ring via resonance, increasing its nucleophilicity.

The net effect is a complex balance of activating and deactivating influences. The positions open for substitution are ortho and para to the activating methylenedioxy group, but the overall reactivity is diminished compared to unsubstituted piperonyl systems. Therefore, forcing conditions (e.g., stronger Lewis acids, higher temperatures) may be required for EAS reactions on this ring.

Key Synthetic Protocols and Mechanistic Insights

The following sections provide representative protocols. These are generalized procedures based on established chemical transformations and should be adapted and optimized for specific research objectives.

Protocol: Nucleophilic Substitution with a Primary Amine

This protocol describes the synthesis of a secondary amine, a common structural motif in pharmaceuticals. The reaction proceeds via an Sₙ2 mechanism, where the amine acts as the nucleophile.

Objective: To synthesize N-benzyl-6-chloropiperonylamine (a representative product).

Methodology:

-

Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Addition of Amine: Add a primary amine (e.g., benzylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) to the solution.

-

Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction. [5]Its presence prevents the protonation of the reactant amine, which would render it non-nucleophilic.

-

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive amines.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol: Friedel-Crafts Acylation using an Acyl Chloride

The Friedel-Crafts reaction is a cornerstone of EAS, forming a new carbon-carbon bond at an aromatic ring. [6][7]In this context, we will consider the acylation of a separate aromatic substrate using an acyl chloride structurally similar to our topic molecule, as performing EAS on the 6-chloropiperonyl ring is challenging. This illustrates the fundamental principles of generating a powerful electrophile.

Objective: To perform a Friedel-Crafts acylation on an activated aromatic compound (e.g., thiophene) using 3-chloropropionyl chloride, a related bifunctional reagent. [8] Mechanism Insight: The reaction proceeds by the activation of the acyl chloride by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. [4][9]This ion is then attacked by the nucleophilic aromatic ring.

Figure 3: Key mechanistic steps of the Friedel-Crafts Acylation.

Methodology:

-

Setup: Equip a dry, three-necked flask with a stirrer, dropping funnel, and nitrogen inlet. The entire apparatus must be flame-dried or oven-dried to ensure anhydrous conditions.

-

Causality: Lewis acid catalysts like AlCl₃ react violently with water, which would quench the catalyst and halt the reaction. [10]2. Catalyst Suspension: Charge the flask with the aromatic substrate (e.g., thiophene, 1.0 eq) and an anhydrous solvent (e.g., carbon disulfide or dichloromethane). [11]Cool the mixture in an ice bath and add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise.

-

-

Acyl Chloride Addition: Add the acyl chloride (e.g., 3-chloropropionyl chloride, 1.0 eq) dropwise from the funnel to the stirred suspension, maintaining a low temperature. [11]Vigorous evolution of HCl gas is expected; this should be vented through a proper scrubbing system.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

-

Quenching and Work-up: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. [10]This step hydrolyzes the aluminum complexes.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over an anhydrous salt, filter, and remove the solvent via rotary evaporation. Purify the resulting ketone via distillation or chromatography.

Applications in Drug Discovery and Development

The incorporation of chlorine into drug candidates is a well-established strategy in medicinal chemistry. [12]Chlorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. [13][14] this compound serves as a valuable scaffold for introducing the chloro-substituted benzodioxole moiety into larger molecules. This structural unit is found in various biologically active compounds. The dual reactivity allows for:

-

Attachment to Scaffolds: The benzylic chloride can be used to tether the piperonyl group to existing molecular frameworks via nucleophilic substitution.

-

Further Functionalization: The aromatic ring, while deactivated, can potentially undergo further substitution to explore the structure-activity relationship (SAR) around the core.

The ability to systematically modify molecules using building blocks like this compound is fundamental to the lead optimization phase of drug discovery. [15][16]

Conclusion

This compound is a powerful and versatile reagent for synthetic chemists. Its value lies in the predictable and differential reactivity of its two electrophilic centers. The benzylic chloride provides a reliable handle for nucleophilic substitution, enabling the straightforward construction of ethers, amines, and other functional groups. Concurrently, the substituted aromatic ring, though less reactive, presents opportunities for further modification through electrophilic aromatic substitution under appropriate conditions. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, allows researchers to effectively leverage this compound in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

-

Title: this compound | C8H6Cl2O2 | CID 90113 Source: PubChem URL: [Link]

-

Title: A-3-ARYL-3-(N-PYRROLIDINYL)PROPANAMIDES: A PALLADIUM-CATALYZED ROUTE Source: Organic Syntheses URL: [Link]

-

Title: this compound (C8H6Cl2O2) Source: PubChemLite URL: [Link]

-

Title: Friedel-Crafts Reaction Source: Cambridge University Press URL: [Link]

-

Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

-

Title: Friedel-Crafts Reactions Source: Kirk-Othmer Encyclopedia of Chemical Technology URL: [Link]

-

Title: p-PROPIOPHENOL Source: Organic Syntheses URL: [Link]

-

Title: Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

-

Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

-

Title: Nucleophilic Substitution Reactions (2) Source: YouTube (Master Organic Chemistry) URL: [Link]

-

Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

-

Title: 16.7: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: nucleophilic aromatic substitutions Source: YouTube (chemistNATE) URL: [Link]

-

Title: 6-Chloronicotinoyl Chloride | C6H3Cl2NO | CID 2782165 Source: PubChem URL: [Link]

-

Title: Nucleophiles and Electrophiles Source: Master Organic Chemistry URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central (National Institutes of Health) URL: [Link]

-

Title: Is Cl an electrophile or nucleophile? Source: Quora URL: [Link]

-

Title: Effect of “magic chlorine” in drug discovery: an in silico approach Source: RSC Publishing URL: [Link]

-

Title: Effect of “magic chlorine” in drug discovery: an in silico approach Source: PubMed Central (National Institutes of Health) URL: [Link]

-

Title: Advances in the development of novel compounds targeting cation-chloride cotransporter physiology Source: PubMed Central (National Institutes of Health) URL: [Link]

-

Title: 3-Chloropropionyl chloride Source: Six Chongqing Chemdad Co., Ltd URL: [Link]

-

Title: Lab Project: Electrophilic Aromatic Substitution Reactions/ Acylation Source: chemconnections.org URL: [Link]

-

Title: Chlorine in drug discovery and development Source: ResearchGate URL: [Link]

-

Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Enzymatic resolution of antidepressant drug precursors in an undergraduate laboratory Source: SciELO URL: [Link]

Sources

- 1. This compound | C8H6Cl2O2 | CID 90113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H6Cl2O2) [pubchemlite.lcsb.uni.lu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scielo.br [scielo.br]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. chemconnections.org [chemconnections.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in the development of novel compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Unlocking of Novel Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of 6-Chloropiperonyl Chloride

Foreword: The Strategic Imperative for Novel Scaffolds in Drug Discovery

In the relentless pursuit of innovative therapeutics, the exploration of underutilized chemical scaffolds presents a significant opportunity for breakthroughs. 6-Chloropiperonyl chloride, a halogenated derivative of the naturally occurring piperonyl moiety, represents one such scaffold. While its close relatives have found their way into blockbuster drugs, the unique substitution pattern of this compound offers a distinct chemical space ripe for investigation. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the potential research applications of this versatile building block in medicinal chemistry. We will delve into its synthetic utility, propose potential therapeutic targets based on established bioisosteric principles, and provide detailed experimental protocols to empower your research endeavors.

The Chemical Versatility of this compound: A Gateway to Diverse Chemical Matter

This compound, with its IUPAC name 5-chloro-6-(chloromethyl)-1,3-benzodioxole, possesses two key reactive sites: the benzylic chloride and the aromatic ring, which can be further functionalized. The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles. This allows for the facile introduction of the 6-chloropiperonyl moiety onto various pharmacophores.

Core Reactions and Derivative Synthesis

The primary utility of this compound lies in its ability to alkylate nucleophiles, leading to the formation of amines, ethers, thioethers, and other key functional groups prevalent in bioactive molecules.

Table 1: Key Nucleophilic Substitution Reactions of this compound

| Nucleophile Class | Resulting Functional Group | General Reaction Scheme | Potential Therapeutic Relevance |

| Primary/Secondary Amines | Secondary/Tertiary Amines | R₂NH + Cl-CH₂-Ar → R₂N-CH₂-Ar + HCl | Kinase inhibitors, GPCR modulators, CNS agents |

| Phenols/Alcohols | Ethers | R-OH + Cl-CH₂-Ar → R-O-CH₂-Ar + HCl | Various, including metabolic disorder treatments |

| Thiols | Thioethers | R-SH + Cl-CH₂-Ar → R-S-CH₂-Ar + HCl | Protease inhibitors, antiviral agents |

| Carboxylates | Esters | R-COOH + Cl-CH₂-Ar → R-COO-CH₂-Ar + HCl | Prodrug strategies |

Ar represents the 6-chloro-1,3-benzodioxole-5-yl moiety.

The reaction with amines is particularly noteworthy in medicinal chemistry. The resulting benzylamine derivatives are common structural motifs in a vast number of pharmaceuticals. The general mechanism for the reaction of an acyl chloride with a primary amine proceeds through a nucleophilic addition-elimination pathway[1][2]. While this compound is a benzyl chloride, its reaction with amines follows a similar principle of nucleophilic attack by the amine on the electrophilic carbon of the chloromethyl group[3][4].

Therapeutic Potential: Targeting Kinases in Oncology and Inflammatory Diseases

A compelling rationale for investigating derivatives of this compound stems from the structural analysis of known kinase inhibitors. The drug Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl kinases, features a N-(5-chloro-1,3-benzodioxol-4-yl)quinazoline-4-amine core structure[1][5]. Although a regioisomer, the presence of the chloro-substituted benzodioxole ring highlights its acceptance and potential importance for binding within the kinase active site.

The 6-chloropiperonyl scaffold can be considered a bioisosteric replacement for other substituted benzyl groups found in numerous kinase inhibitors[6][7][8]. The unique electronic and steric properties conferred by the chlorine atom and the methylenedioxy bridge can lead to altered binding affinities, selectivities, and pharmacokinetic profiles.

Proposed Signaling Pathway and Mechanism of Action

Src and Abl are non-receptor tyrosine kinases that are key components of intracellular signaling pathways regulating cell growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers and inflammatory diseases. Inhibition of these kinases can block downstream signaling and induce apoptosis in cancer cells.

Caption: Workflow for the synthesis of N-substituted 6-chloropiperonyl amines.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 eq) in the same solvent dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-1-(6-chloro-1,3-benzodioxol-5-yl)methanamine.

Self-Validation: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of the characteristic signals for the piperonyl protons and the newly formed benzylic methylene protons adjacent to the nitrogen will confirm the successful reaction.

In Vitro Kinase Inhibition Assay (Example: c-Src Kinase)

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Assay Workflow:

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

-

Assay Reaction: In a 384-well plate, add the test compound, recombinant human c-Src kinase, a biotinylated peptide substrate, and ATP in a kinase buffer.

-

Incubation: Incubate the reaction mixture at 30 °C for 1 hour.

-

Detection: Stop the reaction and add a detection reagent containing a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-streptavidin conjugate.

-

Signal Measurement: After a further incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Trustworthiness of the Protocol: This assay format is a widely accepted standard in the field of kinase drug discovery. The use of a known inhibitor (e.g., Saracatinib) as a positive control is essential for validating the assay performance.

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of derivatives of this compound should be guided by systematic modifications to probe the structure-activity relationship.

Key areas for SAR exploration include:

-

The Nature of the Nucleophile: Varying the amine, alcohol, or thiol component will modulate the physicochemical properties and potential interactions with the target protein.

-

Aromatic Ring Substitution: Further functionalization of the benzodioxole ring, if synthetically feasible, could lead to additional interactions within the binding pocket.

-

Bioisosteric Replacement of the Benzodioxole Ring: While the focus of this guide is on this compound, exploring bioisosteres of the methylenedioxy group could provide valuable SAR data.[9]

Conclusion: A Call to Explore a Promising Scaffold

This compound represents a readily accessible and versatile building block with significant, yet largely untapped, potential in medicinal chemistry. The structural precedent set by kinase inhibitors containing a similar moiety provides a strong rationale for its investigation in the development of novel therapeutics for oncology and inflammatory diseases. The synthetic protocols and strategic guidance provided in this technical guide are intended to empower researchers to unlock the full potential of this promising scaffold. The path to the next generation of innovative medicines may well be paved with the exploration of such under-investigated chemical matter.

References

- Tehrani, M. B., & Firoozi, M. (2004). Process for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. U.S. Patent No. 6,740,758. Washington, DC: U.S.

- Hennequin, L. F., Allen, J., Boyle, F. T., Breed, J., Davies, S. E., Green, S., ... & Stokes, E. S. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465–6488.

- Libretexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.

- Akana-Schneider, B. D., Guo, Y., Parnitzke, B., & Derosa, J. (2020). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 57(11), 3843-3851.

- Piórko, A. (2019). Synthesis of some heterocyclic systems from nucleophilic substitution reactions with η6‐o‐dichlorobenzene‐η5‐cyclopentadienyliron hexafluorophosphate. Journal of Organometallic Chemistry, 899, 120894.

- Smith, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.

- Mikhaleva, A. I., Zaitsev, A. B., & Trofimov, B. A. (2008). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2053.

- Wang, Y., & Liu, J. (2021). Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography).

- Shiri, M., & Lattanzi, A. (2022). Six-membered heterocycles: their synthesis and bio applications. Frontiers in Chemistry, 10, 1085312.

- ResearchGate. (n.d.).

- BASF Aktiengesellschaft. (2001). Continuous method for producing propargyl chloride. U.S.

- Libretexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.

- Davis, M., & Elvidge, J. A. (1962). Heterocyclic syntheses with malonyl chloride. Part IX. 2-Substituted 4-chloro-6-pyrimidones from certain nitriles. Journal of the Chemical Society (Resumed), 2251-2255.

- The Wellcome Foundation Limited. (1999). Chloropyrimidine intermediates. U.S.

- Chem-Space. (n.d.). Bioisosteric Replacements.

- Zhejiang University of Technology. (2010). Method for preparing 2-chloropropionyl chloride with high optical activity.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176.

- Al-Tel, T. H. (2009).

- Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube.

- Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319.

- Edgewood Arsenal. (1969).

- Ube Industries. (1999). Production of 3-chloropropionyl chloride.

- Charette, A. B. (2003). Zinc Mediated Synthesis of Cyclopropylamines. In Zinc in Organic Synthesis (pp. 263-329). Wiley-VCH.

-

Vaskevich, A. I., Zheldakova, R. A., & Potkin, V. I. (2021). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[5][10][11]riazino[2,3-c]quinazolines. Molecules, 26(21), 6427.

- National Academic Digital Library of Ethiopia. (n.d.). 8 Topics in Heterocyclic Chemistry.

Sources

- 1. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography) - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. chem-space.com [chem-space.com]

- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 9. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US6740758B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 11. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 6-Chloropiperonyl chloride and its analogs

An In-depth Technical Guide to 6-Chloropiperonyl Chloride and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This compound, with its unique bifunctional structure, represents a highly valuable yet under-explored building block for synthetic and medicinal chemistry. This technical guide provides an in-depth review of this compound and its analogs, targeting researchers, scientists, and drug development professionals. We will dissect its physicochemical properties, propose detailed synthetic protocols with mechanistic justifications, and explore its reactivity. Furthermore, this guide contextualizes the strategic importance of the chlorinated 1,3-benzodioxole scaffold by drawing parallels with established pharmacologically active molecules, thereby highlighting its potential in modern drug discovery programs.

Introduction: The Strategic Value of the Chlorinated Piperonyl Scaffold

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged scaffold found in numerous natural products and synthetic compounds, renowned for its ability to modulate metabolic stability and interact with various biological targets. When combined with a chlorine substituent, its pharmacological potential is significantly enhanced.

The "Magic Chlorine": Enhancing Pharmacological Profiles

In medicinal chemistry, the introduction of a chlorine atom can profoundly and often beneficially alter a molecule's properties.[1][2] This "magic chlorine" effect stems from its unique combination of size, electronegativity, and lipophilicity, which can:

-

Improve Binding Affinity: By participating in halogen bonding or occupying hydrophobic pockets within a target protein.

-

Modulate Metabolism: Chlorine can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

-

Enhance Membrane Permeability: Increasing lipophilicity can aid in crossing biological membranes.

The presence of chlorine in over 250 FDA-approved drugs underscores its critical role in drug design.[1][3]

This compound: A Bifunctional Reagent

This compound, systematically named 5-chloro-6-(chloromethyl)-1,3-benzodioxole[4], is a compelling synthetic intermediate due to its two distinct reactive sites:

-

A highly reactive benzyl chloride (-CH₂Cl) group, susceptible to nucleophilic substitution.

-

A more inert aryl chloride (-Cl) on the aromatic ring, which can be functionalized using modern cross-coupling methodologies.

This dual reactivity allows for sequential, controlled diversification, making it an ideal starting point for constructing chemical libraries for drug screening.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-6-(chloromethyl)-1,3-benzodioxole | [4] |

| CAS Number | 23468-31-7 | [4] |

| Molecular Formula | C₈H₆Cl₂O₂ | [4] |

| Molecular Weight | 205.03 g/mol | [4] |

| Canonical SMILES | C1=C(C2=C(C=C1Cl)OCO2)CCl | [4] |

Hazard Identification and Safety Protocols

This compound is classified as a hazardous substance. Aggregated GHS data indicates that it causes severe skin burns, serious eye damage, and may cause respiratory irritation.[4]

Mandatory Safety Precautions:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.

-

Handling: Avoid contact with skin, eyes, and clothing. It is moisture-sensitive and will react with water, potentially releasing HCl gas. Handle under an inert atmosphere (Nitrogen or Argon) where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

The most logical disconnection strategy involves the chloromethylation of a pre-chlorinated benzodioxole precursor.

Sources

- 1. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H6Cl2O2 | CID 90113 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling, and Toxicity of 6-Chloropiperonyl Chloride

Authored for Drug Development Professionals, Researchers, and Scientists

Foreword: A Proactive Stance on Chemical Safety

In the landscape of pharmaceutical research and fine chemical synthesis, the introduction of novel reagents is a constant. 6-Chloropiperonyl chloride (CAS No: 23468-31-7), a chlorinated benzodioxole derivative, represents a class of reactive intermediates essential for building molecular complexity. However, its utility is intrinsically linked to its reactivity, which in turn dictates its hazard profile. This guide moves beyond a mere recitation of safety data sheet (SDS) information. It aims to provide a deeper, field-proven perspective on the causality behind safety protocols, empowering the user to not only follow procedures but to fundamentally understand the risks and mitigation strategies involved. As senior scientists, our primary responsibility is to foster a culture of safety that is both rigorous and intelligently applied. This document serves as a cornerstone for that responsibility when handling this compound.

Section 1: Compound Profile and Physicochemical Properties

This compound is a solid, crystalline compound.[1] Its structure, featuring a chlorinated aromatic ring and a reactive benzylic chloride, makes it a potent alkylating agent and a valuable precursor in organic synthesis. However, these same features are responsible for its hazardous nature. The benzylic chloride moiety is highly susceptible to nucleophilic attack, and the molecule can readily react with biological nucleophiles (e.g., water, amines, thiols), leading to its corrosive and irritant effects. Understanding its physical properties is the first step in designing appropriate containment and handling procedures.

| Property | Value | Source |

| CAS Number | 23468-31-7 | [2][3] |

| Molecular Formula | C₈H₆Cl₂O₂ | [3] |

| Molecular Weight | 205.03 g/mol | [3] |

| Appearance | White powder/solid | [1] |

| Boiling Point | 109 - 111 °C (228 - 232 °F) | |

| Density | 1.308 g/mL at 25 °C | |

| Water Solubility | Reacts violently with water | [4][5][6] |

| Incompatible Materials | Strong oxidizing agents, strong bases, alcohols, amines, metals | [2][5] |

Section 2: Toxicological Profile and Hazard Identification

The primary hazard associated with this compound is its severe corrosive nature.[1][2][3] The Globally Harmonized System (GHS) classifies it as causing severe skin burns and serious eye damage.[3] This is not merely an irritant effect; it is a destructive process to living tissue upon contact.

-

Skin Contact : Classified as Skin Corrosion Category 1B, indicating it causes irreversible damage upon contact.[2] The mechanism involves rapid reaction with water and proteins in the skin, leading to chemical burns. Immediate and thorough decontamination is critical to mitigate the extent of the injury.

-

Eye Contact : Poses a risk of serious, permanent eye damage (Category 1).[2][3] The tissue of the eye is exceptionally sensitive, and exposure can lead to blindness.[2] It is also a lachrymator, a substance that triggers a copious flow of tears.[1][2]

-

Inhalation : While it is a solid, dust or vapors may be generated during handling. Inhalation may cause severe irritation and chemical burns to the respiratory tract.[3] The material is described as extremely destructive to the tissue of the mucous membranes and upper respiratory tract.

-

Ingestion : Ingestion is harmful and can cause severe burns to the gastrointestinal tract.[7] This can lead to perforation of the esophagus or stomach, which is a life-threatening medical emergency.[2][5] Emesis (vomiting) is contraindicated as it would re-expose the esophagus to the corrosive material.[2]

It is crucial to note that for many chronic toxicological endpoints, such as carcinogenicity, germ cell mutagenicity, and reproductive toxicity, specific data for this compound is currently unavailable.[2] The toxicological properties have not been fully investigated.[5] This data gap necessitates a conservative approach, treating the compound with the highest degree of caution and assuming the potential for unknown long-term health effects.

| Hazard Class | GHS Category | Description |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[2][3] |

| Serious Eye Damage | Category 1 | Causes serious eye damage[2][3] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[3] |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed |

Section 3: The Logic of Risk Mitigation: A Hierarchical Approach

Safe handling is not a checklist but a dynamic process of risk assessment and control. The inherent hazards of this compound—corrosivity and high reactivity—are the starting point for this process. The following workflow illustrates the logical progression from hazard identification to the implementation of robust safety protocols.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C8H6Cl2O2 | CID 90113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

6-Chloropiperonyl Chloride: A Versatile Precursor for the Synthesis of Complex Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropiperonyl chloride, a bifunctional aromatic building block, serves as a highly valuable precursor in the assembly of complex molecular architectures, particularly in the realm of medicinal and natural product chemistry. Its unique combination of a reactive acyl chloride, an electron-rich methylenedioxybenzene core, and a strategically placed chloro substituent provides a powerful handle for constructing key heterocyclic systems. This guide delves into the core reactivity of this compound and presents its application in the synthesis of protoberberine alkaloid frameworks and polycyclic ketone systems, offering field-proven insights into experimental design and causality.

Core Properties and Strategic Value

This compound, systematically named 2-chloro-1,3-benzodioxole-5-carbonyl chloride, possesses a distinct set of chemical features that render it an effective precursor for multi-step synthesis. The acyl chloride group is a potent electrophile, ideal for forming stable amide or ester linkages and participating in carbon-carbon bond-forming reactions such as Friedel-Crafts acylations. The methylenedioxy group makes the aromatic ring electron-rich, facilitating electrophilic aromatic substitution reactions. The chlorine atom, however, acts as a deactivating group via induction, influencing the regioselectivity of such reactions and providing a potential site for further functionalization through cross-coupling chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆Cl₂O₂ | [1] |

| Molecular Weight | 205.03 g/mol | [1] |

| Appearance | White to light yellow crystalline powder |

| Solubility | Reacts with water and alcohols; soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) | |

Fundamental Reactivity and Mechanistic Considerations

The primary utility of this compound stems from two key reaction types:

-

Nucleophilic Acyl Substitution: The acyl chloride is highly susceptible to attack by nucleophiles. Its reaction with primary or secondary amines is a cornerstone of its application, leading to the formation of a stable amide bond. This reaction typically proceeds rapidly under standard conditions (e.g., Schotten-Baumann) and is fundamental to building the necessary precursors for intramolecular cyclization cascades.

-

Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The acyl chloride can act as the electrophile in Friedel-Crafts reactions to acylate other aromatic rings.[2][3] Furthermore, it can be tethered to another aromatic system and undergo an intramolecular cyclization to form polycyclic ketones. The presence of a Lewis acid catalyst (e.g., AlCl₃, TiCl₄) is essential to generate the highly electrophilic acylium ion intermediate. The regiochemical outcome is directed by the existing substituents on both aromatic rings.[4]

Application Profile I: Synthesis of Protoberberine Alkaloid Scaffolds

A paramount application of this compound is in the synthesis of isoquinoline alkaloids, such as chlorinated analogs of berberine.[5][6][7] These compounds form the structural core of numerous biologically active natural products. The synthesis hinges on the construction of an N-(β-phenylethyl)amide intermediate, which is then cyclized to form the isoquinoline system.

Synthetic Strategy Overview

The logical pathway involves the acylation of a substituted phenethylamine with this compound. The resulting amide is the critical precursor for a subsequent Bischler-Napieralski reaction, which forms the dihydroisoquinoline core. Further elaborations can then establish the complete tetracyclic protoberberine framework.

Caption: Synthetic workflow for protoberberine scaffold synthesis.

Detailed Experimental Protocol: Amide Synthesis

This protocol describes the foundational acylation step.

-

Reagent Preparation: Dissolve 1.0 equivalent of 2-(3,4-dimethoxyphenyl)ethanamine in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Add 1.2 equivalents of triethylamine (Et₃N) or pyridine to act as an acid scavenger. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Dissolve 1.05 equivalents of this compound in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2-(3,4-dimethoxyphenyl)ethyl)-6-chloropiperonamide.

Causality Behind Experimental Choices

-

Aprotic Solvent (DCM): DCM is used as it is inert to the highly reactive acyl chloride and effectively dissolves both reactants.

-

Low Temperature (0 °C): The initial cooling controls the exothermicity of the acylation reaction, preventing potential side reactions.

-

Acid Scavenger (Et₃N): The reaction generates one equivalent of HCl. The tertiary amine base neutralizes this acidic byproduct, preventing the protonation of the starting amine nucleophile and driving the reaction to completion.

-

Aqueous Work-up: The sequential washes remove the triethylamine hydrochloride salt, any unreacted starting materials, and other water-soluble impurities, simplifying the final purification.

Application Profile II: Intramolecular Friedel-Crafts Acylation

This compound can be used to build polycyclic systems through intramolecular Friedel-Crafts acylation.[3][4] This strategy involves first tethering the acyl chloride moiety to another aromatic ring via a stable linker (e.g., an ether or alkyl chain) and then inducing cyclization.

Logical Workflow for Polycyclic Ketone Formation

Caption: Intramolecular Friedel-Crafts acylation workflow.

Conceptual Protocol: Intramolecular Cyclization

-

Reaction Setup: Charge a flame-dried, multi-neck flask with a solution of the precursor (e.g., 2-(6-chloro-1,3-benzodioxole-5-carbonyloxy)biphenyl) in an inert solvent like nitrobenzene or 1,2-dichloroethane under a nitrogen atmosphere.

-

Catalyst Addition: Cool the solution to 0 °C and add 1.5-2.0 equivalents of a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), portion-wise to manage the initial exotherm.

-

Cyclization Reaction: After addition, slowly warm the mixture to 80-100 °C and maintain for several hours. The elevated temperature is often necessary to overcome the activation energy for the cyclization onto the aromatic ring.[4]

-

Quenching and Isolation: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. Extract the product with an organic solvent, wash, dry, and purify using column chromatography to isolate the target polycyclic ketone.

Safety and Handling

As a reactive acyl chloride, this compound presents significant handling hazards. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Table 2: GHS Hazard Classification for this compound

| GHS Code | Hazard Statement | Precautionary Advice |

|---|---|---|

| H314 | Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |

| H318 | Causes serious eye damage. | P280, P305+P351+P338 |

| H335 | May cause respiratory irritation. | P261, P271, P304+P340, P312 |

Source: Aggregated GHS information from ECHA C&L Inventory.[1]

Conclusion